N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-[(4-propan-2-yloxybenzoyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15(2)32-20-13-7-16(8-14-20)22(30)24-18-9-11-19(12-10-18)29-27-21(26-28-29)23(31)25-17-5-3-4-6-17/h7-15,17H,3-6H2,1-2H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRICHRQZYFFXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This article explores the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure
The compound can be represented structurally as follows:
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide acts primarily as a Bruton's tyrosine kinase (Btk) inhibitor. Btk is crucial in B-cell receptor signaling and is implicated in various hematological malignancies. Inhibition of Btk can lead to reduced proliferation of malignant B cells, making it a target for cancer therapies.
In vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Btk, with IC50 values indicating potent efficacy. The inhibition of Btk leads to downstream effects on cell signaling pathways, which are critical in the proliferation and survival of B cells.
In vivo Studies
Animal models have shown promising results when treated with N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide. These studies often report reduced tumor growth rates and improved survival outcomes in models of B-cell malignancies.
Data Summary
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A phase I trial evaluated the safety and efficacy of N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide in patients with chronic lymphocytic leukemia (CLL). Results indicated a significant reduction in lymphocyte counts and minor adverse effects.
- Case Study 2 : A combination therapy study assessed the impact of this compound alongside conventional chemotherapeutics. The study found enhanced efficacy, with patients showing improved response rates compared to those receiving chemotherapy alone.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Effects
- The trifluoromethyl group in introduces strong electron-withdrawing effects, which may influence receptor binding .
- Amide Nitrogen Substituents : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility. In contrast, the trifluoroethyl group in introduces polarity and metabolic resistance due to fluorine atoms .
Research Findings and Analytical Methods
- Spectroscopic Characterization : IR and NMR data (e.g., absence of C=O bands at ~1663 cm⁻¹ in triazole derivatives ) are critical for confirming structural integrity in analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
